molecular formula C10H17NO5 B558068 4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid CAS No. 212650-43-6

4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid

Numéro de catalogue B558068
Numéro CAS: 212650-43-6
Poids moléculaire: 231,25 g/mole
Clé InChI: KVXXEKIGMOEPSA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid” is a chemical compound with the CAS Number 212650-43-6 . It has a molecular weight of 231.25 . The IUPAC name for this compound is 4-(tert-butoxycarbonyl)-3-morpholinecarboxylic acid .


Molecular Structure Analysis

The InChI code for “4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid” is 1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-5-15-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored sealed and dry, at a temperature between 2-8°C .

Applications De Recherche Scientifique

  • It serves as a building block in the synthesis of tert-butoxycarbonylation reagents, as demonstrated by Yukako Saito et al. (2006), who described the use of a related compound for chemoselective reactions in high yield under mild conditions (Saito, Ouchi, & Takahata, 2006).

  • Robert M. Williams et al. (2003) utilized a similar compound in the efficient asymmetric synthesis of N-tert-Butoxycarbonyl α-Aminoacids, showcasing its potential in producing enantiomerically pure molecules (Williams, Sinclair, & Demong, 2003).

  • In the field of drug synthesis, Cong Liu et al. (2008) reported an improved synthesis of a tetrahydroisoquinoline derivative using a method that involves 4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid (Liu, Thomas, Brieaddy, Berrang, & Carroll, 2008).

  • Hui-jing Li et al. (2013) synthesized key intermediates for marine drugs using a derivative of 4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid, indicating its application in marine pharmacology (Li, Wang, Wang, Luo, & Wu, 2013).

  • Filippo Sladojevich et al. (2007) developed a convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid, demonstrating the compound's utility in peptide synthesis (Sladojevich, Trabocchi, & Guarna, 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

Propriétés

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-5-15-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXXEKIGMOEPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375034
Record name 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid

CAS RN

212650-43-6
Record name 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212650-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Saturated aqueous NaHCO3 (15 mL) was added to a stirred solution of tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (1.09 g, 5.0 mmol) (Organic and Bio-Organic Chemistry (1972-1999); (1985); 2577-2580, WO 2006/114606 and US 2010/210640) in acetone (50 mL) at 0° C. Solid NaBr (0.1 g, 1 mmol) and TEMPO (0.015 g, 0.1 mmol) were added. Trichloroisocyanuric acid (2.32 g, 10.0 mmol) was then added for 20 min at 0° C. After addition, the reaction mixture was allowed to room temperature (RT) and further maintained overnight. 2-Propanol (3 mL) was added and the resulting solution was stirred at RT for 30 min, filtered through a pad of Celite, concentrated under vacuum, and treated with saturated aqueous Na2CO3 solution (15 mL) The aqueous solution was extracted with EtOAc (5 mL), acidified with 6N HCl and extracted with EtOAc (5×10 mL). The combined organic layers were dried over Na2SO4 and the solvent was concentrated to give title compound as a white solid (760 mg). (M−H)−229.9.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0.015 g
Type
catalyst
Reaction Step Two
Quantity
2.32 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid
Reactant of Route 4
4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid
Reactant of Route 5
4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid

Citations

For This Compound
8
Citations
P Pace, ME Di Francesco, OG Paz… - … OF PAPERS OF THE …, 2005 - academia.edu
Step 1: to a stirred solution of 4-(tert-butoxycarbonyl) morpholine-3-carboxylic acid (1 eq.), pyridine (0.6 eq.) and di-tert-butyl dicarbonate (1.3 eq) in dioxane (0.2 M), NH4HCO3 (1.26 eq.…
Number of citations: 0 www.academia.edu
M Zhu, H Zhou, L Ma, B Dong, J Ding, J Zhou… - European Journal of …, 2022 - Elsevier
By following up on the design vector of optimizing amine-based HIV-1 protease inhibitors, we have designed and biologically evaluated a novel class of inhibitors with the free nitrogen …
Number of citations: 1 www.sciencedirect.com
X Jiang, J Zhou, J Ai, Z Song, X Peng, L Xing… - European Journal of …, 2015 - Elsevier
Four series of tetracyclic benzo[b]carbazolone compounds possessing more rotatable bonds and higher molecular flexibility were designed by either inserting a linker within the C8-side …
Number of citations: 11 www.sciencedirect.com
C Huang, R Zeng, J Qiao, B Quan, R Luo… - European Journal of …, 2023 - Elsevier
The SARS-CoV-2 main protease (M pro , also named 3CL pro ) is a promising antiviral target against COVID-19 due to its functional importance in viral replication and transcription. …
Number of citations: 2 www.sciencedirect.com
L Shukla, LA Ajram, M Begg, B Evans… - European Journal of …, 2016 - Elsevier
A number of potent 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine CCR4 antagonists binding to the extracellular allosteric site were synthesised. (R)-N-(2,4-Dichlorobenzyl)-2-(2-(…
Number of citations: 2 www.sciencedirect.com
L Shukla, LA Ajram, M Begg, B Evans, RH Graves… - core.ac.uk
A number of potent 2, 8-diazaspiro [4.5] decan-8-yl) pyrimidin-4-amine CCR4 antagonists binding to the extracellular allosteric site were synthesised.(R)-N-(2, 4-Dichlorobenzyl)-2-(2-(…
Number of citations: 0 core.ac.uk
AD Tereshchenko, JS Myronchuk, LD Leitchenko… - Tetrahedron, 2017 - Elsevier
Synthesis of isomeric 3-oxadiazolyl/triazolyl morpholines was performed based on a common intermediate on the gram scale. The target compounds were designed as novel scaffolds …
Number of citations: 19 www.sciencedirect.com
A MCDONALD, S QIAN - rN - ic.gc.ca
La présente invention concerne des composés dérivés hétérocycliques et des compositions pharmaceutiques comprenant lesdits composés qui sont des inhibiteurs du facteur D du …
Number of citations: 2 www.ic.gc.ca

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.